2,5-Difluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClF₂O, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring and a carbonyl chloride functional group. This compound is a colorless to pale yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is primarily used as an intermediate in various chemical syntheses and is known for its potential applications in pharmaceuticals and agrochemicals .
2,5-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact [].
The synthesis of 2,5-difluorobenzoyl chloride can be achieved through several methods:
2,5-Difluorobenzoyl chloride finds applications in various fields:
Several compounds are structurally similar to 2,5-difluorobenzoyl chloride. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzoyl Chloride | Contains a benzene ring with a carbonyl and chlorine | Widely used as an acylating agent |
2-Fluorobenzoyl Chloride | One fluorine atom at position 2 | Less lipophilic than 2,5-difluorobenzoyl chloride |
4-Fluorobenzoyl Chloride | One fluorine atom at position 4 | Different reactivity pattern due to positional effects |
3,4-Difluorobenzoyl Chloride | Two fluorine atoms at positions 3 and 4 | Potentially different biological activities |
The uniqueness of 2,5-difluorobenzoyl chloride lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties compared to other halogenated benzoyl chlorides. The presence of two fluorine atoms enhances its lipophilicity and may improve its interactions with biological systems compared to its mono-fluorinated counterparts .
The development of 2,5-difluorobenzoyl chloride (CAS 35730-09-7) is rooted in advancements in organofluorine chemistry, which gained momentum in the mid-20th century. While elemental fluorine isolation by Henri Moissan in 1886 laid foundational work, the synthesis of aromatic fluorinated compounds emerged later with methods like halogen exchange and diazofluorination. The compound itself likely originated from pharmaceutical and agrochemical research, where fluorinated aromatic intermediates became critical for enhancing molecular stability and reactivity.
Early synthetic routes for benzoyl chloride derivatives, such as 2,4-dichlorobenzoyl chloride, involved catalyzed reactions of trichlorotoluene with carboxylic acids. For 2,5-difluorobenzoyl chloride, modern protocols employ fluorination of benzotrichloride precursors or direct chlorination of 2,5-difluorobenzoic acid. Its commercial availability by the late 20th century coincided with growing interest in fluorinated building blocks for drug discovery, as seen in its use for synthesizing antimicrobial spirocyclic compounds.
The strategic placement of fluorine atoms at the 2- and 5-positions on the benzoyl chloride ring confers distinct electronic and steric properties. Fluorine’s high electronegativity (-I inductive effect) withdraws electron density from the aromatic system, while its lone pairs participate in resonance (+M mesomeric effect), creating a nuanced electronic profile. This dual behavior stabilizes the molecule against electrophilic attack while enhancing its suitability for nucleophilic acyl substitution reactions.
The compact size of fluorine atoms minimizes steric hindrance, allowing efficient packing in crystalline phases. Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₃ClF₂O | |
Molecular Weight | 176.55 g/mol | |
Boiling Point | 81–83 °C (14 mmHg) | |
Density | 1.425 g/cm³ | |
Refractive Index | 1.514–1.516 |
The compound’s reactivity as an acylating agent enables its use in:
Flammable;Corrosive